Cas no 464-86-8 (Conquinamine)

Conquinamine structure
Conquinamine structure
Product Name:Conquinamine
CAS No:464-86-8
MF:C19H24N2O2
MW:312.406064987183
CID:1080749
PubChem ID:76319464
Update Time:2025-04-20

Conquinamine Chemical and Physical Properties

Names and Identifiers

    • Conquinamine
    • 3-epi-Quinamine
    • Alkaloid E from Cinchona ledgeriana
    • Conchinamin
    • Epichinamin
    • Epiquinamine
    • [ "Epiquinamine" ]
    • (3aR,8aS)-8a-((1S,2R,4S,5R)-5-Ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo(2,3-b)indol-3a-ol
    • AKOS040763123
    • Q27256816
    • HY-N3620
    • 3-EPIQUINAMINE
    • Conquinamine [MI]
    • CHEMBL2262629
    • 3Ah-furo(2,3-b)indol-3a-ol, 8a-((1S,2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-, (3aR,8aS)-
    • CS-0023950
    • 464-86-8
    • UNII-38T72MD4BR
    • 38T72MD4BR
    • Quinamine
    • DTXSID20871638
    • 464-85-7
    • NS00043638
    • SCHEMBL2496398
    • 77549-88-3
    • 3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol
    • AKOS032949027
    • (3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol
    • B2703-477456
    • 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol #
    • Oprea1_245257
    • AE-562/12222302
    • 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol
    • 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
    • 3aH-Furo[2,3-b]indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-
    • CHEMBL5026572
    • 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-
    • Inchi: 1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2
    • InChI Key: ALNKTVLUDWIWIH-UHFFFAOYSA-N
    • SMILES: O1CCC2(C3C=CC=CC=3NC12C1CC2CCN1CC2C=C)O

Computed Properties

  • Exact Mass: 312.18400
  • Monoisotopic Mass: 312.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.7A^2
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 120-121 ºC
  • Boiling Point: 452.33°C (rough estimate)
  • Refractive Index: 1.5600 (estimate)
  • Solubility: Very slightly soluble (0.62 g/l) (25 º C),
  • PSA: 44.73000
  • LogP: 2.38860
  • Specific Rotation: D15 +200° (alcohol)

Conquinamine Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Conquinamine Pricemore >>

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